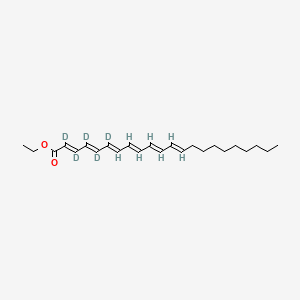

Docosahexaenoic Acid-d5 Ethyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

二十二碳六烯酸-d5 乙酯是二十二碳六烯酸乙酯的氘代形式,二十二碳六烯酸乙酯是ω-3 脂肪酸二十二碳六烯酸的酯化形式。 该化合物通常用作质谱法中定量二十二碳六烯酸乙酯的内标 。 二十二碳六烯酸是一种多不饱和脂肪酸,在脑和视网膜的发育和功能中起着至关重要的作用 .

准备方法

二十二碳六烯酸-d5 乙酯的制备通常涉及在酸性催化剂(如硫酸或高过磷酸钠)存在下,二十二碳六烯酸与乙醇的酯化反应 。反应条件包括保持受控温度并确保去除水以推动反应完成。 工业生产方法侧重于实现高纯度和高产率,通常涉及额外的纯化步骤,如蒸馏或色谱 .

化学反应分析

科学研究应用

Analytical Chemistry

Internal Standard for Quantification

DHA-d5 EE serves primarily as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuterium labeling allows for accurate quantification of docosahexaenoic acid levels in biological samples by distinguishing it from non-deuterated compounds during analysis . This characteristic is particularly useful when assessing the concentrations of omega-3 fatty acids in complex biological matrices.

Metabolic Studies

Role in Metabolism Research

Research utilizing DHA-d5 EE has been pivotal in understanding the metabolic pathways of docosahexaenoic acid. For instance, studies have shown that DHA-d5 EE can trace the incorporation and metabolism of fatty acids derived from deuterated precursors, such as deuterated linoleic acid and alpha-linolenic acid, into cellular membranes . This application is crucial for investigating how different dietary sources contribute to tissue levels of omega-3 fatty acids.

Case Studies

Infants with Intrauterine Growth Restriction

A notable study evaluated the formation of docosahexaenoic acid from deuterated precursors in infants with intrauterine growth restriction. The study compared the metabolic responses between infants with growth restrictions and control groups, highlighting significant differences in fatty acid metabolism that could influence developmental outcomes . The use of DHA-d5 EE allowed researchers to precisely measure the incorporation rates of labeled fatty acids over time.

Neuroprotective Research

Investigation of Neuroprotective Effects

DHA-d5 EE has also been employed to study neuroprotective mechanisms associated with docosahexaenoic acid. Research indicates that DHA can mitigate neuronal damage induced by oxidative stress, which is particularly relevant in neurodegenerative diseases . By using DHA-d5 EE as a tracer, researchers can explore how variations in dietary docosahexaenoic acid intake affect brain health and function.

Pharmacokinetic Studies

Impact on Drug Development

The incorporation of stable isotopes like deuterium into drug molecules, including DHA-d5 EE, has garnered attention for its potential to alter pharmacokinetic profiles. Studies suggest that deuteration can enhance the stability and bioavailability of compounds, which is crucial during drug development processes . This application is particularly relevant for formulating omega-3 fatty acids into therapeutic agents aimed at managing hyperlipidemia and other cardiovascular conditions.

作用机制

二十二碳六烯酸-d5 乙酯的作用机制涉及其掺入细胞膜,在那里它影响膜的流动性和功能 。已知它调节膜结合蛋白和酶的活性,包括那些参与信号转导途径的酶。 在神经系统中,二十二碳六烯酸通过增强磷脂酰丝氨酸的表达和减少细胞凋亡发挥保护作用 。 此外,它已被证明可以减少淀粉样蛋白-β 斑块和tau 蛋白神经原纤维缠结的产生,这些缠结与神经退行性疾病有关 .

相似化合物的比较

二十二碳六烯酸-d5 乙酯由于其氘代形式而独一无二,这使其在分析化学中特别有用作为内标。类似的化合物包括:

二十二碳六烯酸乙酯: 非氘代形式,通常用于营养补充剂和药物.

二十碳五烯酸乙酯: 另一种ω-3 脂肪酸酯,在医学和营养中具有类似的应用.

花生四烯酸乙酯: 一种ω-6 脂肪酸酯,用于与炎症和细胞信号传导相关的研究.

生物活性

Docosahexaenoic Acid-d5 Ethyl Ester (DHA-d5) is a deuterated form of docosahexaenoic acid (DHA), an omega-3 fatty acid crucial for various biological functions, particularly in the nervous system and cardiovascular health. This article explores the biological activity of DHA-d5, focusing on its neuroprotective effects, anti-inflammatory properties, and its role in metabolic pathways.

- Molecular Formula: C24H31D5O2

- Molecular Weight: 361.57 g/mol

- Structure: The incorporation of deuterium enhances the compound's stability and allows for differentiation from non-deuterated forms during analytical processes such as mass spectrometry.

Neuroprotective Effects

DHA is known for its neuroprotective properties, which are retained in its deuterated form. Research indicates that DHA plays a significant role in:

- Neuronal Membrane Integrity: DHA is a key component of neuronal membranes, influencing fluidity and functionality.

- Cognitive Function: Studies have shown that DHA supplementation can improve memory and learning abilities in aged rats. For instance, administration of DHA ethyl ester significantly reduced reference memory errors in an eight-arm radial maze test involving 100-week-old rats .

- Protection Against Neurodegeneration: In models of neurodegeneration, such as those induced by 6-hydroxydopamine, DHA-d5 has been observed to enhance neuronal damage through lipid peroxidation, indicating a complex interaction with oxidative stress pathways .

Anti-inflammatory Properties

DHA and its derivatives are recognized for their anti-inflammatory effects. DHA-d5 contributes to these mechanisms by:

- Modulating Eicosanoid Production: DHA is a precursor for specialized pro-resolving mediators (SPMs) that help resolve inflammation. Studies suggest that the administration of DHA can reduce levels of pro-inflammatory eicosanoids while promoting the synthesis of anti-inflammatory mediators like protectins and resolvins .

- Impact on Arachidonic Acid Metabolism: Research indicates that long-term administration of arachidonic acid (AA) can lead to decreased levels of DHA-derived metabolites, suggesting that DHA may counteract inflammatory processes induced by AA .

Metabolic Pathways

The metabolic pathways involving DHA-d5 are crucial for understanding its biological activity:

- Conversion from Precursors: Studies have shown that deuterated forms of linoleic acid (d5-LA) and alpha-linolenic acid (d5-LNA) can be converted into DHA in infants with intrauterine growth restriction. This highlights the potential metabolic pathways through which DHA-d5 can exert its effects .

- Quantification in Biological Samples: As an internal standard, DHA-d5 is utilized in analytical chemistry to quantify endogenous levels of DHA in various biological samples, aiding in research on fatty acid metabolism and health outcomes .

Case Studies

-

Infants with Intrauterine Growth Restriction:

- A study evaluated the formation of arachidonic acid and docosahexaenoic acid from d5-labeled precursors in infants with intrauterine growth restriction compared to controls. The results demonstrated impaired formation of these fatty acids in the affected group, indicating the importance of adequate omega-3 fatty acid supply during critical developmental windows .

- Neurodegenerative Models:

Summary Table: Biological Activities of DHA-d5

| Biological Activity | Description |

|---|---|

| Neuroprotection | Supports neuronal membrane integrity; improves cognitive function |

| Anti-inflammatory | Modulates eicosanoid production; promotes synthesis of anti-inflammatory mediators |

| Metabolic Pathways | Involved in conversion from dietary precursors; used as an internal standard for quantification |

属性

IUPAC Name |

ethyl (2E,4E,6E,8E,10E,12E)-2,3,4,5,6-pentadeuteriodocosa-2,4,6,8,10,12-hexaenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h12-23H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+,23-22+/i19D,20D,21D,22D,23D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLNXKAVUJJPMU-MVCPWBNSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]\C(=C/C=C/C=C/C=C/CCCCCCCCC)\C(=C(/[2H])\C(=C(/[2H])\C(=O)OCC)\[2H])\[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。